2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid
Overview
Description
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid, also known as QNP, is a chemical compound that has been widely studied for its potential therapeutic applications. QNP belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism Of Action
The mechanism of action of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that are produced in response to tissue damage or inflammation. By inhibiting the production of prostaglandins, 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid can reduce inflammation and pain. 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical And Physiological Effects
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can help protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid in lab experiments is its well-established synthesis method, which allows for the production of high yields and purity. 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has also been extensively studied, and its mechanism of action and potential therapeutic applications are well-understood. However, one limitation of using 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid in lab experiments is its potential toxicity. 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has been shown to have cytotoxic effects at high concentrations, and care must be taken when handling and using this compound in experiments.
Future Directions
There are many potential future directions for the study of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid. One area of research could be the development of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid derivatives with improved efficacy and reduced toxicity. Another area of research could be the investigation of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, the potential anti-cancer properties of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid could be further investigated, with a focus on developing 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid-based therapies for cancer treatment. Overall, the study of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has the potential to lead to the development of novel therapeutic agents for a variety of diseases and conditions.
Scientific Research Applications
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has been shown to have neuroprotective effects and may be a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
CAS RN |
123016-15-9 |
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Product Name |
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26) |
InChI Key |
QWFAMXAVDCZEBZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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